5-Bromo-7-methylisoquinoline-1-carboxylic acid
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Overview
Description
5-Bromo-7-methylisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₈BrNO₂. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 5-Bromo-7-methylisoquinoline-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 7-methylisoquinoline-1-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be carried out at elevated temperatures to ensure complete bromination .
Chemical Reactions Analysis
5-Bromo-7-methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols under appropriate conditions.
Scientific Research Applications
5-Bromo-7-methylisoquinoline-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceutical agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, serving as an intermediate in multi-step synthetic pathways.
Material Science: It may be used in the development of novel materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methylisoquinoline-1-carboxylic acid is not well-documented in the literature. as a derivative of isoquinoline, it is likely to interact with various molecular targets, including enzymes and receptors, through its aromatic and functional groups. The exact pathways and molecular targets would depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
5-Bromo-7-methylisoquinoline-1-carboxylic acid can be compared with other isoquinoline derivatives, such as:
7-Methylisoquinoline-1-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and applications.
5-Bromoisoquinoline: Lacks the carboxylic acid group, which affects its solubility and reactivity.
5-Bromo-7-methylquinoline: Similar structure but with a quinoline core instead of isoquinoline, leading to different chemical properties
Properties
Molecular Formula |
C11H8BrNO2 |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
5-bromo-7-methylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2/c1-6-4-8-7(9(12)5-6)2-3-13-10(8)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
FFZPVRDAYPJXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=O)O)C(=C1)Br |
Origin of Product |
United States |
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